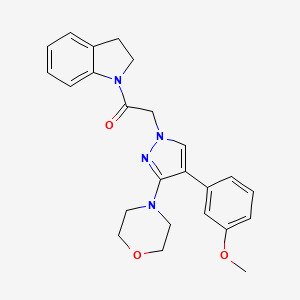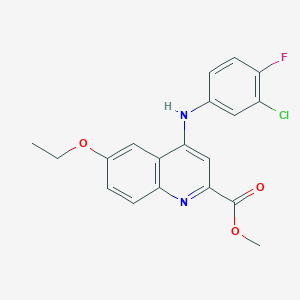![molecular formula C24H24N4O4S B2400519 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 888430-40-8](/img/structure/B2400519.png)
2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Thiophene Analogues in Carcinogenicity Studies
Studies on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl offer insights into the carcinogenic potential of structurally related compounds. These analogues have been synthesized and evaluated for potential carcinogenicity, utilizing assays such as the Salmonella reverse-mutation assay and cell-transformation assay. The findings suggest a nuanced understanding of the potential carcinogenicity of these compounds, emphasizing the importance of in vitro predictions for new, structurally novel compounds (Ashby et al., 1978).
Biological Effects of Acetamide and Derivatives
Another domain of interest involves the biological effects of compounds like acetamide and its derivatives. A comprehensive review of these compounds outlines their commercial importance and the varied biological responses they elicit, including their toxicological profiles. This review highlights the need for updated information on these substances due to their continued relevance in scientific research (Kennedy, 2001).
Synthesis and Applications of Pyrimidoquinolines
Research on the synthesis of pyrimidoquinolines and their thio analogues, starting from barbituric acid derivatives, demonstrates the potential of these compounds in generating biologically active molecules. These studies not only provide a pathway to new derivatives but also highlight the therapeutic importance of such compounds, reflecting on the ongoing interest in synthesizing and studying heterocyclic compounds for various applications (Nandha Kumar et al., 2001).
Advanced Oxidation Processes for Compound Degradation
Advanced oxidation processes (AOPs) are explored for the degradation of compounds like acetaminophen, highlighting the generation of by-products and their biotoxicity. Such studies are crucial for understanding the environmental impact of pharmaceutical compounds and their derivatives. The research emphasizes the need for effective degradation methods to mitigate potential ecological threats posed by these substances (Qutob et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of this compound is the S1P1 receptor . The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to the bioactive lipid sphingosine-1-phosphate.
Mode of Action
This compound acts as an agonist of the S1P1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the S1P1 receptor, this compound initiates a series of biochemical reactions within the cell.
Result of Action
The activation of the S1P1 receptor by this compound can have various molecular and cellular effects. For instance, it can modulate immune response and inflammation, which may be beneficial in the treatment of autoimmune and inflammatory disorders .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-31-19-11-5-4-10-18(19)28-23(30)22-21(16-8-2-3-9-17(16)26-22)27-24(28)33-14-20(29)25-13-15-7-6-12-32-15/h2-5,8-11,15,26H,6-7,12-14H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOQODMKRYZLCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2400437.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2400438.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2400444.png)

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2400448.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400449.png)
![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)
![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)


![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2400457.png)
